molecular formula C14H16N4O3 B3606297 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B3606297
M. Wt: 288.30 g/mol
InChI Key: GSBHWZJCQHPSMR-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetamide Formation: The nitrated pyrazole is reacted with 4-(propan-2-yl)aniline in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(methyl)phenyl]acetamide: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of both a nitro group and an acetamide moiety, which confer distinct chemical reactivity and biological activity. The isopropyl group also contributes to its unique steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(2)11-3-5-12(6-4-11)16-14(19)9-17-8-13(7-15-17)18(20)21/h3-8,10H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBHWZJCQHPSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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